molecular formula C23H19N3O3 B2492974 苄基 N-(2-氧代-5-苯基-1,3-二氢-1,4-苯并咪唑-3-基)碳酸酯 CAS No. 108895-98-3

苄基 N-(2-氧代-5-苯基-1,3-二氢-1,4-苯并咪唑-3-基)碳酸酯

货号 B2492974
CAS 编号: 108895-98-3
分子量: 385.423
InChI 键: SJZIESNYFPDCPM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzodiazepine derivatives, including compounds closely related to benzyl N-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)carbamate, involves acyl coupling and cyclization reactions. A notable method for synthesizing these compounds is by acyl coupling of 2-aminobenzophenones with α-(benzotriazol-1-yl)-N-acylglycines followed by cyclization, offering high yields and avoiding the use of toxic materials (Khalaj et al., 2001).

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives reveals interesting characteristics, such as tautomeric forms, which are influenced by substituents on the molecule. For example, 3-(1H-1,5-benzodiazepin-2(3H)-ylidenemethyl)quinoxalin-2(1H)-ones exhibit two tautomeric forms, whose stability and reactivity can be assessed through quantum-chemical calculations (Obydennov & Sosnovskikh, 2015).

Chemical Reactions and Properties

The reactivity of benzodiazepine derivatives with other chemical groups leads to the formation of various compounds. For instance, isocyanide-based five-component synthesis allows for the creation of new benzodiazepine acetamides, showcasing the versatility of these compounds in chemical synthesis (Akbarzadeh et al., 2012).

Physical Properties Analysis

The physical properties of benzodiazepine derivatives, such as solubility and crystallization behavior, can be determined through experimental studies. The structure and conformation of these molecules in the crystal state provide insights into their physical characteristics and potential applications in material science.

Chemical Properties Analysis

Benzodiazepine derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and their potential as ligands in coordination chemistry. The synthesis of gold(I) metallated derivatives of benzodiazepines highlights their utility in the development of new materials with unique chemical properties (Minghetti et al., 1998).

科学研究应用

  1. 高效合成技术:Khalaj等人(2001年)的研究讨论了一种合成新型N-(2,3-二氢-2-氧代-5-苯基-1H-1,4-苯二氮杂环-3-基)-2-羧酰胺的短而高效方法。与其他方法相比,这种方法提供了更高的产率和更短的反应序列,值得注意的是不涉及使用有毒物质 (Khalaj et al., 2001)

  2. 放射性同位素的合成:Matloubi等人(2002年)描述了使用苯二氮杂环衍生物合成碳-14标记的CCK拮抗剂。通过特定的化学反应,这些化合物以高产率合成,突显了它们在放射药物应用中的潜在用途 (Matloubi et al., 2002)

  3. 化学结构-活性关系:Sternbach(1971年)探讨了1,4-苯二氮杂环骨架的化学结构和活性关系,这种骨架常见于具有镇静作用的临床用化合物中。该研究提供了有关取代基的类型和位置如何影响药理性质的见解 (Sternbach, 1971)

  4. 苯二氮杂环合成的新技术发展:Lyukshenko等人(2019年)的研究侧重于开发合成苯二氮杂环衍生物(如地西泮)的新方法。该研究概述了一种工业规模生产的优化方法,突显了这一领域的重要科学和实际兴趣 (Lyukshenko et al., 2019)

  5. 化学反应中的钯配合物:Spencer等人(2005年)讨论了使用1,4-苯二氮杂环-2(3H)-酮合成和评估钯配合物。这些配合物在C−C键形成反应中作为预催化剂非常有效,表明它们在有机合成和药物化学中的实用性 (Spencer et al., 2005)

  6. 应用于γ-分泌酶抑制:Churcher等人(2003年)描述了设计和合成苯二氮杂环γ-分泌酶抑制剂,可能有助于治疗阿尔茨海默病。这些化合物在体外表现出高效力,说明了它们的治疗潜力 (Churcher et al., 2003)

  7. 质谱分析:Garland和Miwa(1980年)探讨了甲烷负化学电离质谱用于分析1,4-苯二氮杂环-2-酮的应用。这种技术提供了敏感且简单的测定方法,用于检测生物样本中的这些化合物 (Garland & Miwa, 1980)

未来方向

The future directions for research on benzyl N-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)carbamate and similar compounds could include further exploration of their biological activities and potential applications in medicine. For instance, similar compounds have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

属性

IUPAC Name

benzyl N-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c27-22-21(26-23(28)29-15-16-9-3-1-4-10-16)25-20(17-11-5-2-6-12-17)18-13-7-8-14-19(18)24-22/h1-14,21H,15H2,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZIESNYFPDCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2C(=O)NC3=CC=CC=C3C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of (±) 3-[N-carbobenzyloxy]amino-2,3-dihydro-1-[4-methoxybenzyl]-2-oxo-5-phenyl-1H-1,4-benzodiazepine (0.58 g, 1.15 mmol, from step 5 of Example 1) in a mixture of acetonitrile (3.3 mL), water (1.2 mL) and ammonium cerium(IV) nitrate (3.1 g) was vortexed vigorously for 5 minutes. The resultant clear orange solution was stirred at room temperature for 20 minutes and add dropwisely into a mixture of saturated sodium potassium tartrate solution (40 mL), water (27 mL), and ethyl acetate (190 mL). The resultant mixture was stirred at room temperature for 1.5 hour, and the organic extract was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated under vacuo. The residue was subjected to column chromatography on silica gel eluting with 2% methanol in chloroform. Collection and concentration of appropriate fraction provided the title compound.
Name
(±) 3-[N-carbobenzyloxy]amino-2,3-dihydro-1-[4-methoxybenzyl]-2-oxo-5-phenyl-1H-1,4-benzodiazepine
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
27 mL
Type
reactant
Reaction Step Two
Quantity
190 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Four
Quantity
3.1 g
Type
reactant
Reaction Step Four
Quantity
3.3 mL
Type
solvent
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。